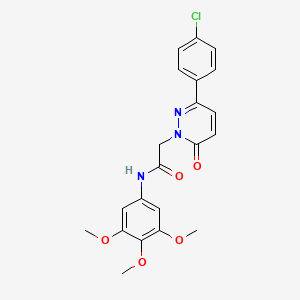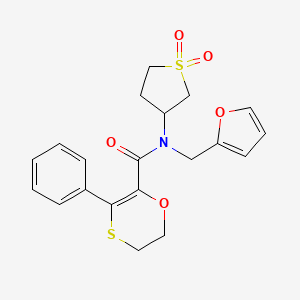![molecular formula C25H29NO6 B12188445 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B12188445.png)
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a synthetic compound that belongs to the class of benzo[c]chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[c]chromen core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 4-methyl group: This step often involves alkylation reactions.
Attachment of the 6-[(tert-butoxycarbonyl)amino]hexanoate moiety: This is usually done through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of more oxidized derivatives.
Reduction: This can result in the formation of reduced derivatives.
Substitution: This can involve the replacement of specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized benzo[c]chromen derivatives, while reduction may yield more reduced derivatives.
Scientific Research Applications
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor binding: The compound may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can be compared with other similar compounds, such as:
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: This compound has a similar benzo[c]chromen core but different substituents.
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate: This compound also has a similar core but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H29NO6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C25H29NO6/c1-16-20(14-13-18-17-10-7-8-11-19(17)23(28)31-22(16)18)30-21(27)12-6-5-9-15-26-24(29)32-25(2,3)4/h7-8,10-11,13-14H,5-6,9,12,15H2,1-4H3,(H,26,29) |
InChI Key |
GCDXHTCYIQNJIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)CCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methoxy-1-methyl-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1H-indole-2-carboxamide](/img/structure/B12188362.png)
![2'-Methylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraene-5,1'-cyclohexane]-16-one](/img/structure/B12188363.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12188364.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-[(1,3-benzothiazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B12188368.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B12188375.png)
![N-(2,5-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B12188383.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B12188389.png)
![1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12188390.png)

![N-(2,4-difluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12188401.png)


![(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12188432.png)
![(5Z)-3-methyl-5-({1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12188440.png)
